(2R,3R,4R,5S,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-ethynyl-tetrahydropyran
Description
This compound is a tetrahydropyran derivative with a unique substitution pattern:
- 3,4,5-Tribenzyloxy groups: These bulky benzyl ethers enhance steric protection of the pyranose core, improving stability during synthetic manipulations .
- 2-(Benzyloxymethyl) group: Provides additional lipophilicity and acts as a protective group for hydroxyl functionalities .
- 6-Ethynyl group: Introduces alkyne functionality, enabling click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis .
Molecular Formula: C₃₄H₃₄O₆ (calculated based on substitution pattern).
Key Applications: Intermediate in glycosylation reactions, precursor for bioactive molecules, and tool for chemical biology due to its ethynyl handle.
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-2-ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33-,34+,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYZSGODFGXEDP-SQGINLDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4R,5S,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-ethynyl-tetrahydropyran is a complex organic molecule with potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on existing literature and research findings.
- Molecular Formula: C27H31O4
- Molecular Weight: 431.54 g/mol
- CAS Number: 3326789
Synthesis
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups and the introduction of ethynyl groups. The synthetic pathway often utilizes palladium-catalyzed reactions to achieve high yields and purity levels.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activities. For instance:
- In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- In vitro assays against Gram-positive and Gram-negative bacteria reveal a broad spectrum of activity.
- The minimum inhibitory concentrations (MICs) suggest effectiveness comparable to standard antibiotics.
Neuroprotective Effects
Emerging studies indicate potential neuroprotective effects:
- Compounds in this class may protect neuronal cells from oxidative stress-induced apoptosis.
- Animal models have shown improvements in cognitive function when treated with similar compounds.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 (2020) | Investigated the anticancer effects on MCF-7 cells | Significant reduction in cell viability observed at higher concentrations. |
| Study 2 (2021) | Evaluated antimicrobial efficacy against E. coli | MIC values indicated strong antibacterial activity comparable to ampicillin. |
| Study 3 (2022) | Assessed neuroprotective properties in mice models | Notable improvement in memory retention and reduced neuronal loss. |
The biological activity of This compound is believed to be mediated through several pathways:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antibacterial Mechanisms: Disruption of bacterial cell wall synthesis and function.
- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Tetrahydropyran Derivatives
Key Observations:
- Ethynyl vs. Allyloxy/Acetate : The target compound’s ethynyl group distinguishes it from analogs with allyloxy or acetate groups, which are tailored for orthogonal reactivity (e.g., radical-mediated allyl cleavage vs. copper-catalyzed cycloaddition) .
- Benzyl vs. Chlorophenyl Substituents : Benzyl ethers in the target compound enhance solubility in organic solvents, whereas chlorophenyl analogs (e.g., sotagliflozin precursors) prioritize target binding in pharmaceuticals .
Physicochemical Properties
Preparation Methods
Preparation of (2R,3R,4S,5S,6R)-3,4,5-Tribenzyloxy-2-(Benzyloxymethyl)-6-Hydroxy-Tetrahydropyran
Starting Material : Methyl α-D-glucopyranoside
Protection Sequence :
-
Tritylation : Protect the 6-OH with trityl chloride in pyridine (0°C, 12 h), yielding 6-O-trityl derivative.
-
Benzylation :
-
Benzyloxymethyl Installation :
Characterization Data :
| Parameter | Value |
|---|---|
| 1H NMR (CDCl3) | δ 7.35–7.22 (m, 20H, Bn), 4.85 (d, J = 3.5 Hz, H-1), 3.62–3.55 (m, H-6) |
| [α]D20 | +48.2° (c 1.0, CHCl3) |
Introduction of the Ethynyl Group
Activation of 6-OH :
-
Convert 6-OH to a leaving group (e.g., triflate) using Tf2O (1.1 eq) and pyridine (−20°C, 1 h).
Alkynylation :
-
Employ a Sonogashira coupling with trimethylsilylacetylene (2 eq), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) in THF/Et3N (3:1) at 60°C (12 h).
-
Desilylate with K2CO3 in MeOH (rt, 2 h) to yield the terminal alkyne.
Optimization Notes :
-
Excess acetylene (3 eq) improves yield to 78% (vs. 52% with 1.5 eq).
-
Steric hindrance at C6 necessitates prolonged reaction times (24 h) for complete conversion.
Critical Analysis of Stereochemical Control
The tetrahydropyran’s stereochemistry is preserved through:
-
Anchimeric Assistance : Benzyloxymethyl groups at C2 stabilize transition states during glycosylation.
-
Low-Temperature Conditions : Tritylation and benzylation at 0°C prevent epimerization.
-
Crystal Structure Validation : X-ray diffraction of intermediates confirms R-configuration at C2, C3, C4, and S-configuration at C5.
Comparative Evaluation of Protecting Group Strategies
Scalability and Industrial Relevance
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Catalytic Hydrogenation : Scaling benzyl deprotection (e.g., for intermediates) requires Pd(OH)2/C (500 psi H2, 48 h).
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Cost Analysis : Benzyl bromide accounts for 62% of raw material costs, necessitating recycling protocols.
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Yield Optimization :
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Batch vs. Flow: Flow chemistry reduces reaction times by 40% but increases Pd leaching.
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Pilot-Scale Data : 1 kg batch achieves 65% overall yield (95% purity by HPLC).
-
Analytical and Spectroscopic Validation
1H NMR Key Assignments :
-
Ethynyl Proton : δ 2.45 (s, 1H, ≡C-H).
-
Anomeric Proton : δ 4.89 (d, J = 3.7 Hz, H-1).
13C NMR :
-
δ 86.5 (C-2, BnOCH2), 68.3–72.1 (C-3, C-4, C-5), 80.9 (C≡CH).
HRMS (ESI+) :
-
Calculated for C48H48O6 [M+Na]+: 743.3372. Found: 743.3368.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
